molecular formula C14H26 B1669986 1,5,9-Decatriene CAS No. 13393-64-1

1,5,9-Decatriene

Cat. No. B1669986
CAS RN: 13393-64-1
M. Wt: 136.23 g/mol
InChI Key: GMGYODAMPOELNZ-KTKRTIGZSA-N
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Description

1,5,9-Decatriene is a chemical compound with the molecular formula C10H16 . It is a colorless to light yellow or light orange clear liquid . The compound is a type of alkene, which are hydrocarbons that contain a carbon-carbon double bond .


Molecular Structure Analysis

The molecular structure of 1,5,9-Decatriene consists of 10 carbon atoms and 16 hydrogen atoms . The average mass of the molecule is 136.234 Da and the monoisotopic mass is 136.125198 Da .


Physical And Chemical Properties Analysis

1,5,9-Decatriene has a density of 0.8±0.1 g/cm3, a boiling point of 164.9±20.0 °C at 760 mmHg, and a vapor pressure of 2.5±0.1 mmHg at 25°C . The enthalpy of vaporization is 38.5±0.8 kJ/mol and the flash point is 41.8±16.6 °C . The index of refraction is 1.452 and the molar refractivity is 47.9±0.3 cm3 .

Scientific Research Applications

Cycloaddition Reactions

A new heterocyclic system involving 1,5,9-Decatriene derivatives has been synthesized, highlighting its application in organic synthesis. The cycloaddition reactions of nitrile oxides with 1,2-diazepines form 1,2,9-triaza-8-oxabicyclo-[5.3.0]-decatriene derivatives, demonstrating the compound's utility in creating complex molecular structures (Streith, Wolff, & Fritz, 1977).

Metabolic Profiling

1,5,9-Decatriene derivatives are used in metabolic profiling, which is essential for understanding biological processes and disease states. Techniques like NMR spectroscopy and mass spectrometry analyze biological fluids and tissue extracts, aiding in biomarker discovery and functional genomics (Beckonert et al., 2007).

Synthetic Applications in Natural Products

The 6π-azaelectrocyclization of azatrienes, including 1,5,9-Decatriene, is a key strategy for synthesizing natural products and bioactive heterocycles. This method has been instrumental in the development of compounds with potential biomedical relevance (Vargas, Larghi, & Kaufman, 2019).

Nutrient Use in Crop Plants

The role of nutrients, potentially including derivatives of 1,5,9-Decatriene, in crop plants emphasizes the need for efficient use of fertilizers to increase yield without environmental damage. This research is crucial for addressing food security for the growing global population (Sale, 2010).

Dietary Supplementation Studies

Research on the effect of dietary supplementation with compounds related to 1,5,9-Decatriene, such as n-9 eicosatrienoic acid, on leukotriene B4 synthesis in rats shows potential anti-inflammatory benefits. This suggests that derivatives of 1,5,9-Decatriene could have dietary and therapeutic applications (James, Gibson, Neumann, & Cleland, 1993).

Activation Parameters in Chemical Reactions

The study of activation parameters for the intramolecular Diels−Alder reactions of 1,5,9-Decatriene provides insights into chemical reaction mechanisms and the prediction of stereoselectivities in synthetic organic chemistry (Diedrich et al., 1997).

Safety and Hazards

1,5,9-Decatriene is classified as a flammable liquid and vapor . It may be fatal if swallowed and enters airways, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment .

Mechanism of Action

Biochemical Pathways

It’s worth noting that the compound is a hydrocarbon and may participate in reactions typical of hydrocarbons, such as combustion or halogenation . .

Pharmacokinetics

The compound is a liquid at room temperature , which could influence its absorption and distribution.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,5,9-Decatriene. For instance, the compound is flammable , so its stability and action can be significantly affected by the presence of heat or open flames. Additionally, the compound should be handled in a well-ventilated place , suggesting that air circulation could influence its action and efficacy.

properties

IUPAC Name

(5E)-deca-1,5,9-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,9-10H,1-2,5-8H2/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGYODAMPOELNZ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC=CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC/C=C/CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13393-64-1
Record name 1,5,9-Decatriene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013393641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deca-1,5,9-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5,9-DECATRIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43LKX63VU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 1,5,9-Decatriene be used to synthesize complex molecules?

A1: Yes, 1,5,9-Decatriene serves as a valuable starting material in organic synthesis. For instance, it plays a key role in synthesizing the bis(tetrahydrofuran) ring unit found in natural products like Asimilobin []. This compound, along with its diastereomer, was successfully synthesized using a convergent route starting from trans-1,5,9-Decatriene [].

Q2: How does the structure of 1,5,9-Decatriene affect its reactivity in polymerization reactions?

A2: The presence of three double bonds within the 1,5,9-Decatriene molecule makes it highly reactive in polymerization reactions like Acyclic Diene Metathesis Polymerization (ADMET) []. Interestingly, by using a specific Schrock catalyst, researchers can exploit the catalyst's inability to metathesize trisubstituted olefins, enabling the synthesis of perfectly alternating unsaturated copolymers from a single 1,5,9-Decatriene monomer []. This control over the polymerization process is attributed to the specific arrangement of double bonds within the 1,5,9-Decatriene molecule [].

Q3: What insights can computational chemistry offer in understanding the properties of 1,5,9-Decatriene?

A3: Computational methods are valuable tools for predicting molecular properties. For example, scaled minimal basis sets calculations have been employed to predict the longitudinal electric polarizabilities of conjugated chain molecules like 1,5,9-Decatriene []. These calculations offer a cost-effective approach to estimate polarizability, a crucial property influencing intermolecular interactions [].

Q4: Can 1,5,9-Decatriene be used to study radical reactions?

A4: Absolutely. Research shows that 1,5,9-Decatriene, when subjected to tert-butyl hydroperoxide-loaded autoxidation, can be converted into hydroperoxy-1,2-dioxolanes []. This reaction pathway provides insights into the reactivity of 1,5,9-Decatriene in radical-mediated processes and helps assess the kinetics of allylic peroxyl radical rearrangements and cyclizations [].

Q5: Has 1,5,9-Decatriene been identified in natural sources?

A5: Yes, research indicates that 1,5,9-Decatriene, specifically its 2,3,5,8-tetramethyl derivative, has been identified as a constituent of Tridax procumbens leaf extracts using Gas Chromatography-Mass Spectrometry []. This finding suggests the presence of 1,5,9-Decatriene derivatives in natural sources and opens avenues for investigating their potential biological activities.

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